molecular formula C10H19FN2O2 B1376321 3-(Boc-amino)-4-fluoropiperidine CAS No. 1240379-70-7

3-(Boc-amino)-4-fluoropiperidine

Cat. No.: B1376321
CAS No.: 1240379-70-7
M. Wt: 218.27 g/mol
InChI Key: PHKRFWRGEVHCAT-UHFFFAOYSA-N
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Description

3-(Boc-amino)-4-fluoropiperidine is a chemical compound that features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protected amino group at the 3-position and a fluorine atom at the 4-position. The Boc group is commonly used in organic synthesis to protect amino groups during chemical reactions, preventing unwanted side reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Boc-amino)-4-fluoropiperidine typically involves the protection of the amino group with a Boc group. One common method involves reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (Et3N) and a catalyst like 4-dimethylaminopyridine (DMAP) in a solvent such as dichloromethane (DCM) at room temperature . The reaction proceeds through nucleophilic addition-elimination, forming the Boc-protected amine.

Industrial Production Methods

Industrial production of Boc-protected amines, including this compound, often employs similar reaction conditions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(Boc-amino)-4-fluoropiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Boc-amino)-4-fluoropiperidine is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Boc-amino)-4-fluoropiperidine primarily involves its role as a protected amine. The Boc group stabilizes the amino group, preventing it from participating in unwanted reactions. Upon deprotection, the free amine can interact with various molecular targets, such as enzymes or receptors, depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Boc-amino)-4-chloropiperidine
  • 3-(Boc-amino)-4-bromopiperidine
  • 3-(Boc-amino)-4-iodopiperidine

Uniqueness

3-(Boc-amino)-4-fluoropiperidine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties compared to other halogen-substituted analogs. Fluorine’s high electronegativity and small size can influence the compound’s reactivity and interactions with biological targets .

Properties

IUPAC Name

tert-butyl N-(4-fluoropiperidin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-8-6-12-5-4-7(8)11/h7-8,12H,4-6H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHKRFWRGEVHCAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCCC1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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